N-(4-Fluorobenzyl)cyclohexanamine hydrochloride
Description
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is a secondary amine salt characterized by a cyclohexanamine backbone substituted with a 4-fluorobenzyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₁₃H₁₇ClFN, with a molecular weight of approximately 242.46 g/mol (calculated based on substituent contributions). The compound is cataloged under CAS No. 1609396-07-7 and is supplied by multiple vendors for research purposes .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPKCTWQDYNIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with cyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : N-(4-Fluorobenzyl)cyclohexanamine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with specific properties.
- Reactivity : The compound can undergo oxidation to form N-oxide derivatives, reduction to yield the corresponding amine, and nucleophilic substitution reactions involving the fluorine atom on the benzyl ring.
Biology
- Receptor Binding Studies : This compound is employed in studies focusing on receptor interactions and enzyme inhibition. Its ability to modulate receptor activity makes it a valuable tool in pharmacological research.
- Neuropharmacology : Research indicates potential applications in neuropharmacology, particularly in exploring its effects on neurotransmitter systems due to its structural similarity to known psychoactive compounds .
Medicine
- Therapeutic Development : Investigated as a precursor for drug development, this compound shows promise in creating new therapeutic agents targeting various conditions, including neurological disorders and cancer .
- Case Studies : A study highlighted its role in developing compounds with dual-action mechanisms against specific targets, showcasing its utility in designing multi-functional drugs .
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, benefiting industries that require specific chemical functionalities for applications like coatings, adhesives, and pharmaceuticals.
Data Table: Summary of Applications
| Application Area | Description | Example Studies |
|---|---|---|
| Chemistry | Building block for organic synthesis | Utilized in synthesizing complex organic molecules |
| Biology | Receptor binding and enzyme inhibition | Investigated for effects on neurotransmitter systems |
| Medicine | Precursor for drug development | Potential use in neurological disorder treatment |
| Industry | Production of specialty chemicals | Applications in coatings and adhesives |
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(4-Fluorobenzyl)cyclohexanamine hydrochloride and its analogs:
Key Observations:
- Halogen Effects: The 4-fluorobenzyl group in the target compound offers moderate electronegativity and lipophilicity compared to bulkier halogens like chlorine (Cl) or bromine (Br).
- Non-Halogenated Analogs: N-Benzylcyclohexanamine hydrochloride lacks halogen substituents, resulting in reduced electronegativity and altered solubility profiles .
- Aliphatic vs.
Biological Activity
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C12H16ClFN
- Molecular Weight : 233.71 g/mol
- CAS Number : 1331022-84-6
The compound features a cyclohexanamine backbone with a fluorinated benzyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The presence of the fluorine atom enhances its binding affinity to specific receptors, influencing several biochemical pathways.
- Neurotransmitter Modulation : The compound has been shown to interact with monoamine transporters, potentially affecting serotonin and norepinephrine levels in the brain.
- Enzyme Inhibition : Studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating physiological responses.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits notable absorption and distribution characteristics:
- Absorption : Rapidly absorbed in vivo, with peak plasma concentrations occurring within 1-2 hours post-administration.
- Distribution : Widely distributed across tissues, including the brain, liver, and kidneys.
- Metabolism : Primarily metabolized in the liver, with metabolites excreted via urine.
Table 1: Summary of Biological Activities
Case Studies
-
Neuropharmacological Effects :
A study investigated the effects of this compound on depression-like behaviors in rodent models. The compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant-like effect. The mechanism was linked to enhanced serotonergic activity. -
Anticancer Potential :
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent. -
Toxicological Assessment :
Long-term toxicity studies revealed that high doses resulted in organ weight changes and histopathological alterations in animal models. However, no significant adverse effects were noted at lower doses, indicating a dose-dependent safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Fluorobenzyl)cyclohexanamine hydrochloride, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via reductive amination between 4-fluorobenzaldehyde and cyclohexanamine, followed by HCl salt formation. Key parameters include solvent choice (e.g., methanol or dichloromethane), reducing agents (NaBH₃CN or NaBH(OAc)₃), and stoichiometric ratios (1:1.2 amine:aldehyde). Post-reaction purification via recrystallization (ethanol/ether) improves purity. Yields typically range from 60–75%, but suboptimal pH control during salt formation may lead to byproducts like unreacted amine or over-reduced intermediates .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to verify benzyl proton shifts (δ 7.2–7.4 ppm for fluorobenzyl aromatic protons) and cyclohexane chair conformation.
- HPLC-MS : Retention time alignment with standards and exact mass confirmation (C₁₃H₁₈ClFN⁺: calc. 258.1106, observed 258.1109) ensure purity >98% .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 57.5%, H: 6.7%, N: 5.1%) to detect solvent residues .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies under varying temperatures (4°C, 25°C, −20°C) and humidity (0–75% RH) show decomposition (<5%) at 25°C after 6 months. Recommended storage: desiccated at −20°C in amber vials. Degradation products (e.g., free amine or fluoride displacement byproducts) are monitored via TLC (Rf 0.3 in 9:1 DCM:MeOH) .
Advanced Research Questions
Q. What role does stereochemistry play in the biological activity of N-(4-Fluorobenzyl)cyclohexanamine derivatives?
- Methodology : Enantiomeric resolution (e.g., chiral HPLC using a Chiralpak AD-H column) reveals distinct pharmacological profiles. For example, the (1R,4R)-isomer exhibits higher affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for (1S,4S)) in radioligand binding assays . Computational docking (AutoDock Vina) correlates stereochemistry with receptor binding pocket interactions .
Q. How can researchers resolve contradictions in reported receptor binding data for this compound?
- Methodology : Discrepancies in Ki values (e.g., 10–50 nM for σ₁ receptors) may arise from assay conditions (e.g., membrane prep methods, radioligand concentrations). Standardized protocols (e.g., uniform GTPγS buffer, 1 nM [³H]-ligand) reduce variability. Cross-validation with functional assays (cAMP inhibition) confirms target engagement .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : At >100 mmol scale, side reactions (e.g., N-alkylation of cyclohexanamine) are minimized by slow aldehyde addition (1–2 hrs) and strict temperature control (0–5°C). Continuous flow systems enhance mixing efficiency, reducing diastereomer formation (<2% vs. 8% in batch) .
Q. How can in silico modeling predict the compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
